molecular formula C8H9N3 B100317 N-Methyl-1H-benzo[d]imidazol-2-amine CAS No. 17228-38-5

N-Methyl-1H-benzo[d]imidazol-2-amine

Cat. No. B100317
Key on ui cas rn: 17228-38-5
M. Wt: 147.18 g/mol
InChI Key: ALBBQFWHUCTZFM-UHFFFAOYSA-N
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Patent
US08252802B2

Procedure details

2-Chloro-1H-benzo[d]imidazole (20 g, 131.08 mmol) was charged to high pressure autoclave PV10832 (Hastelloy 450 ml) with methylamine (260 mL, 131.08 mmol) and sealed on its trolley and the resulting solution heated to 160° C. in high pressure blast cell 60 for 16 hours. The pressure in the autoclave reached 11 bar. The solvent was removed under reduced pressure to afford a brown oil. EtOH was added and the solvent again removed to afford a brown foam. The foam was dissolved in a minimum of hot acetone. This was then allowed to cool. The resultant solid was filtered affording N-methyl-1H-benzo[d]imidazol-2-amine (9.91 g, 51%); 1H NMR (400 MHz, DMSO-d6) 2.83 (3H, s), 6.87-7.00 (2H, m), 7.05-7.25 (2H, m), 7.49 (1H, s).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.[CH3:11][NH2:12].CCO>CC(C)=O>[CH3:11][NH:12][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC2=C(N1)C=CC=C2
Name
Hastelloy
Quantity
450 mL
Type
reactant
Smiles
Name
Quantity
260 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed on its trolley
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
the solvent again removed
CUSTOM
Type
CUSTOM
Details
to afford a brown foam
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.91 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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